molecular formula C23H24ClFN4O3 B11061143 1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide

1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide

Cat. No.: B11061143
M. Wt: 458.9 g/mol
InChI Key: UNVAZFMNMVDZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a dioxopyrrolidinyl moiety, and a fluorophenylamino group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-chlorobenzyl and 4-fluorophenylamino precursors, followed by their coupling with the piperidine-4-carboxamide backbone under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C23H24ClFN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl]-4-(4-fluoroanilino)piperidine-4-carboxamide

InChI

InChI=1S/C23H24ClFN4O3/c24-16-3-1-15(2-4-16)14-29-20(30)13-19(21(29)31)28-11-9-23(10-12-28,22(26)32)27-18-7-5-17(25)6-8-18/h1-8,19,27H,9-14H2,(H2,26,32)

InChI Key

UNVAZFMNMVDZHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)N)NC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.